5-formyl-1-phenyl-4-[4-(phenylcarbonyl)pyridinium-1-yl]-1H-imidazol-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-BENZOYL-1-PYRIDINIUMYL)-5-FORMYL-1-PHENYL-1H-IMIDAZOL-2-OLATE is a complex organic compound with a unique structure that combines a benzoyl group, a pyridinium moiety, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BENZOYL-1-PYRIDINIUMYL)-5-FORMYL-1-PHENYL-1H-IMIDAZOL-2-OLATE typically involves multi-step organic reactions. The starting materials often include benzoyl chloride, pyridine, and imidazole derivatives. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(4-BENZOYL-1-PYRIDINIUMYL)-5-FORMYL-1-PHENYL-1H-IMIDAZOL-2-OLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinium ring, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinium derivatives.
Scientific Research Applications
4-(4-BENZOYL-1-PYRIDINIUMYL)-5-FORMYL-1-PHENYL-1H-IMIDAZOL-2-OLATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-BENZOYL-1-PYRIDINIUMYL)-5-FORMYL-1-PHENYL-1H-IMIDAZOL-2-OLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
- 4-BENZOYL-1-(2-OXO-2-PHENYLETHYL)PYRIDINIUM BROMIDE
- 4-BENZOYL-1-(2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYL)PYRIDINIUM BROMIDE
- 4-BENZOYL-1-(2-(1-NAPHTHYL)-2-OXOETHYL)PYRIDINIUM BROMIDE
Uniqueness
4-(4-BENZOYL-1-PYRIDINIUMYL)-5-FORMYL-1-PHENYL-1H-IMIDAZOL-2-OLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C22H15N3O3 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
4-(4-benzoylpyridin-1-ium-1-yl)-5-formyl-1-phenylimidazol-2-olate |
InChI |
InChI=1S/C22H15N3O3/c26-15-19-21(23-22(28)25(19)18-9-5-2-6-10-18)24-13-11-17(12-14-24)20(27)16-7-3-1-4-8-16/h1-15H |
InChI Key |
HMWIPMCHSUTLCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=[N+](C=C2)C3=C(N(C(=N3)[O-])C4=CC=CC=C4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.